molecular formula C7H9N3OS B2601390 5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034377-64-3

5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2601390
CAS No.: 2034377-64-3
M. Wt: 183.23
InChI Key: PZUKQDRYEUINAD-UHFFFAOYSA-N
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Description

5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[221]heptane is a heterocyclic compound that features a unique bicyclic structure incorporating a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture to facilitate the formation of the thiadiazole ring. Characterization of the synthesized compound is performed using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The thiadiazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Mechanism of Action

The mechanism of action of 5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its bicyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiadiazole derivatives and contributes to its potential as a versatile compound in various applications.

Properties

IUPAC Name

5-(1,3,4-thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-5-3-11-6(1)2-10(5)7-9-8-4-12-7/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUKQDRYEUINAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=NN=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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